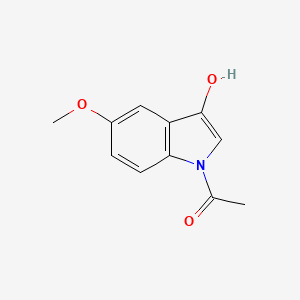

1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one

Übersicht

Beschreibung

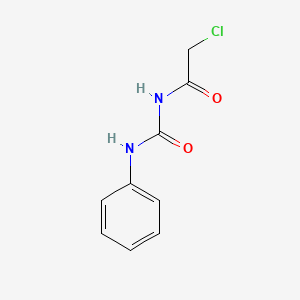

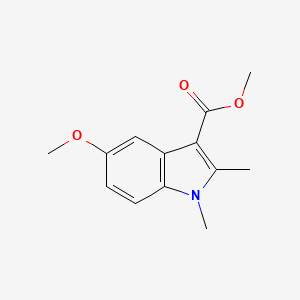

“1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one” is a compound with the CAS Number: 49787-37-3 . It has a molecular weight of 205.21 . It is in the form of a powder .

Synthesis Analysis

Indoles, including “1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one”, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .Molecular Structure Analysis

The IUPAC name of the compound is “1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one” and its Inchi Code is "1S/C11H11NO3/c1-7(13)12-6-11(14)9-5-8(15-2)3-4-10(9)12/h3-6,14H,1-2H3" .Physical And Chemical Properties Analysis

The compound “1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one” is a powder . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 205.21 .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Indole derivatives have garnered attention for their potential as anticancer agents. Researchers have investigated the cytotoxic effects of 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one against cancer cells. Its ability to inhibit cell growth and induce apoptosis makes it a promising candidate for further study in cancer therapy .

Antimicrobial Activity

The compound’s structural features contribute to its antimicrobial properties. Studies have explored its effectiveness against bacteria, fungi, and other pathogens. Researchers aim to harness these properties for developing novel antimicrobial agents .

Anti-Inflammatory Effects

Indole derivatives often exhibit anti-inflammatory activity. Investigations into 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one suggest that it may modulate inflammatory pathways, making it relevant for conditions involving inflammation .

Neuroprotective Potential

The indole moiety has implications for neuroprotection. Researchers have studied its effects on neuronal cells, aiming to understand its role in neurodegenerative diseases and potential therapeutic applications .

GABAergic Modulation

GABA (gamma-aminobutyric acid) is a neurotransmitter involved in inhibitory signaling. Some indole derivatives, including 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one, interact with GABA receptors. These interactions may have implications for anxiety, epilepsy, and other neurological conditions .

Drug Design and Synthesis

Given the diverse biological activities associated with indole derivatives, researchers explore novel synthetic routes to access these compounds. The chemical community continues to investigate efficient methods for constructing indoles, including 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one, for drug development and medicinal chemistry .

Safety and Hazards

Zukünftige Richtungen

Indole derivatives, including “1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .

Wirkmechanismus

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes and receptors, and play a significant role in cell biology .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence several biochemical pathways, leading to various downstream effects .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Eigenschaften

IUPAC Name |

1-(3-hydroxy-5-methoxyindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-6-11(14)9-5-8(15-2)3-4-10(9)12/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXOWEYOGUQVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727488 | |

| Record name | 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one | |

CAS RN |

49787-37-3 | |

| Record name | 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B3052906.png)